molecular formula C14H9BrN4O4S B2560800 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1286696-98-7

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No.: B2560800
CAS No.: 1286696-98-7
M. Wt: 409.21
InChI Key: SOMMIYHQOQVQSX-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea is a useful research compound. Its molecular formula is C14H9BrN4O4S and its molecular weight is 409.21. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition Properties

Research on 1,3,4-oxadiazole derivatives has demonstrated their potential as corrosion inhibitors for metals in acidic environments. A study by Ammal, Prajila, and Joseph (2018) on similar derivatives showed that these compounds could form a protective layer on metal surfaces, significantly increasing charge transfer resistance and suggesting a combination of physical and chemical adsorption mechanisms. This implies the potential of "1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea" derivatives in corrosion prevention applications (Ammal, Prajila, & Joseph, 2018).

Catalytic and Chemical Reactions

Studies on oxadiazole and urea derivatives have also explored their roles in catalytic and chemical reactions. For instance, the Curtius rearrangement has been employed to transform azide derivatives into ureas and oxamides, showcasing the compound's versatility in synthetic organic chemistry. Mancuso et al. (2015) highlighted the efficiency of such transformations using a palladium iodide/potassium iodide catalytic system, indicating potential applications in the synthesis of high-value chemicals from simple precursors (Mancuso et al., 2015).

Antimicrobial Activity

The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives have revealed moderate to good antimicrobial and antifungal activities. Makwana and Naliapara (2014) reported on novel synthesized compounds that showed promising results against various microbial strains, suggesting the potential of such compounds in developing new antimicrobial agents (Makwana & Naliapara, 2014).

Antioxidant Properties

Furthermore, the antioxidant properties of 1,3,4-oxadiazole derivatives have been a subject of interest. George, Sabitha, Kumar, and Ravi (2010) synthesized compounds that were assessed for their antioxidant activity, showing significant potential in combating oxidative stress. This research indicates the applicability of these compounds in pharmaceuticals and nutraceuticals to manage conditions associated with oxidative damage (George, Sabitha, Kumar, & Ravi, 2010).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O4S/c15-11-4-3-10(24-11)12-18-19-14(23-12)17-13(20)16-7-1-2-8-9(5-7)22-6-21-8/h1-5H,6H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMMIYHQOQVQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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